gka-71

Description

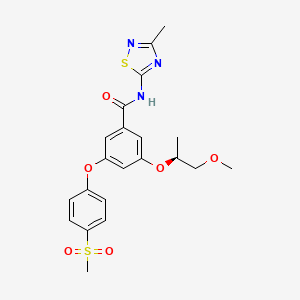

Structure

3D Structure

Properties

CAS No. |

863504-35-2 |

|---|---|

Molecular Formula |

C21H23N3O6S2 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |

InChI |

InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1 |

InChI Key |

NXWJQVBBXSGVOG-ZDUSSCGKSA-N |

SMILES |

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |

Isomeric SMILES |

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |

Canonical SMILES |

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide GKA 71 GKA-71 GKA71 cpd |

Origin of Product |

United States |

Foundational & Exploratory

GKA-71 Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of GKA-71, a small molecule glucokinase activator (GKA), within pancreatic beta-cells. Glucokinase (GK) serves as a critical glucose sensor in these cells, and its activation is a key regulatory step in glucose-stimulated insulin secretion (GSIS). This compound allosterically activates glucokinase, leading to a cascade of intracellular events that enhance insulin release and promote beta-cell health. This document details the molecular interactions, downstream signaling pathways, and the impact of this compound on beta-cell function, proliferation, and apoptosis. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the core signaling pathways and experimental workflows.

Introduction to Glucokinase Activation in Pancreatic Beta-Cells

Pancreatic beta-cells are central to maintaining glucose homeostasis through the regulated secretion of insulin. A key player in this process is the enzyme glucokinase (GK), which catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step in beta-cell glucose metabolism. The activity of GK is highly dependent on the ambient glucose concentration, allowing it to function as a "glucose sensor".

Glucokinase activators (GKAs) are a class of therapeutic compounds designed to allosterically activate GK, thereby increasing its affinity for glucose and enhancing its catalytic activity. This leads to a leftward shift in the glucose-response curve for insulin secretion, meaning that insulin is released at lower glucose concentrations. This compound is a specific GKA that has been shown to modulate beta-cell function.

Core Mechanism of Action of this compound

This compound exerts its effects on pancreatic beta-cells through a well-defined signaling cascade initiated by the allosteric activation of glucokinase.

Allosteric Activation of Glucokinase

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity (Vmax). This potentiation of GK activity occurs in a glucose-dependent manner, meaning the effect of this compound is more pronounced at higher glucose concentrations.

Downstream Signaling Pathway

The activation of glucokinase by this compound initiates a series of downstream events that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).

-

Increased Glycolysis and ATP Production: Enhanced GK activity leads to a higher rate of glycolysis, resulting in an increased intracellular concentration of adenosine triphosphate (ATP).

-

Closure of KATP Channels: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane.

-

Membrane Depolarization: Closure of KATP channels reduces the efflux of potassium ions, causing depolarization of the cell membrane.

-

Opening of Voltage-Gated Calcium Channels (VGCCs): Membrane depolarization triggers the opening of voltage-gated calcium channels.

-

Calcium Influx and Insulin Exocytosis: The influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, which is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.

Signaling Pathway Diagram

The Role of GKA-71 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of the glucokinase activator GKA-71 in glucose metabolism. Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, playing a pivotal role in the regulation of glucose homeostasis. Pharmacological activation of glucokinase by small molecules like this compound represents a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This document summarizes the available preclinical data on this compound, providing insights into its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Glucokinase activators (GKAs) are allosteric modulators of the glucokinase enzyme. They bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[1][2] This enhanced glucokinase activity leads to increased glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis.

In pancreatic β-cells, this heightened glucose metabolism results in an increased ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion (GSIS).[2][3] In hepatocytes, the activation of glucokinase promotes hepatic glucose uptake and increases the synthesis of glycogen, thereby reducing hepatic glucose output.[2] this compound, as a glucokinase activator, is designed to leverage these mechanisms to improve glycemic control.

Signaling Pathway of Glucokinase Activation by this compound

The following diagram illustrates the general signaling pathway initiated by a glucokinase activator like this compound in a pancreatic β-cell.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound and a related glucokinase activator, GKA50.

In Vivo Efficacy of this compound in Diabetic Animal Models

Data from a long-term study by Baker et al. (2014) demonstrates the durable glucose-lowering effect of this compound in two different animal models of type 2 diabetes.

| Animal Model | Treatment Group | Duration | Mean Blood Glucose Reduction | Plasma Triglycerides | Hepatic Triglycerides |

| Hyperglycaemic gk(wt/del) mice | This compound (2.5 mg·kg⁻¹·day⁻¹) | 49 weeks | 2.4 ± 0.3 mM (p < 0.001) | No significant increase | Not reported |

| This compound (5 mg·kg⁻¹·day⁻¹) | 49 weeks | 3.2 ± 0.3 mM (p < 0.001) | No significant increase | Not reported | |

| Insulin-resistant obese Zucker rats | This compound (in diet) | 1 month | Sustained lowering of blood glucose | No significant increase | No significant increase |

Data presented as mean ± SEM where available.

In Vitro Potency of GKA50

| Parameter | Cell Line / Enzyme | Condition | EC50 | Reference |

| Glucokinase Activation | Human Glucokinase | 5 mM Glucose | 22 nM | |

| 33 nM | ||||

| Insulin Secretion | Pancreatic INS-1 cells | 65 nM | ||

| MIN6 cells | 5 mM Glucose | ~0.3 µM |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of glucokinase activators like this compound.

Glucokinase Activation Assay

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in fluorescence or absorbance at 340 nm and is directly proportional to the glucokinase activity.

Typical Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, MgCl₂, DTT, and ATP.

-

Enzyme and Compound Incubation: Recombinant human glucokinase is incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of glucose (e.g., 5 mM).

-

Initiation of Reaction: The coupled enzyme system, containing G6PDH and NADP+, is added to the mixture.

-

Data Acquisition: The rate of NADPH production is measured kinetically using a plate reader.

-

Data Analysis: The EC50 value is calculated by plotting the rate of reaction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.

Principle: Pancreatic islet cells (or an insulin-secreting cell line like INS-1 or MIN6) are incubated with different concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

Typical Protocol:

-

Cell Culture and Islet Isolation: Pancreatic β-cell lines are cultured, or islets are isolated from animal models.

-

Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer to establish a basal state of insulin secretion.

-

Stimulation: The cells or islets are then incubated in a buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.

-

Supernatant Collection: After the incubation period, the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an insulin ELISA kit.

-

Data Analysis: The amount of secreted insulin is normalized to the total protein content or the number of islets. The effect of the compound on glucose-stimulated insulin secretion is then determined.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is used to evaluate the effect of a compound on glucose disposal in a living animal.

Principle: After an overnight fast, a baseline blood glucose level is measured. The animal is then administered the test compound, followed by an oral gavage of a glucose solution. Blood glucose levels are then monitored at several time points over a period of 2-3 hours. The ability of the compound to improve glucose tolerance is assessed by the reduction in the area under the curve (AUC) of blood glucose concentration over time.

Typical Protocol:

-

Animal Acclimatization and Fasting: Animals (e.g., Zucker rats or gk(wt/del) mice) are fasted overnight but allowed access to water.

-

Baseline Blood Glucose: A blood sample is taken from the tail vein to measure the baseline blood glucose level (t=0).

-

Compound Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route.

-

Glucose Challenge: After a set period following compound administration, a concentrated glucose solution is administered via oral gavage.

-

Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.

-

Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated. A reduction in the AUC in the treated group compared to the vehicle control group indicates improved glucose tolerance.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow for evaluating a novel glucokinase activator.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glucokinase Activators: The Case of GKA-71

A Note on Data Availability: While GKA-71 is identified as a glucokinase activator, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific quantitative data, detailed experimental protocols, or an extensive discovery and development history for this particular compound. Therefore, this guide will provide a detailed overview of the discovery, mechanism of action, and characterization of glucokinase activators (GKAs) as a class, using illustrative data from well-documented GKAs to fulfill the core requirements of this technical guide. The principles and methodologies described are directly applicable to the study of any GKA, including this compound.

Introduction to Glucokinase and Glucokinase Activators

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1][2] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step of glycolysis.[2][3] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to respond dynamically to changes in blood glucose levels, regulating insulin secretion from pancreatic β-cells and glucose uptake and metabolism in the liver.[3]

Glucokinase activators (GKAs) are small molecule allosteric activators that bind to a site on the GK enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax). By enhancing GK activity, GKAs aim to improve glycemic control in individuals with type 2 diabetes by stimulating glucose-dependent insulin secretion and increasing hepatic glucose uptake.

The discovery of GKAs dates back to the 1990s, with the first report of a small molecule activator emerging from high-throughput screening efforts by Roche in 2003. This led to a surge in the development of various GKA chemical series by numerous pharmaceutical companies.

Mechanism of Action and Signaling Pathways

GKAs enhance the catalytic activity of glucokinase, thereby amplifying the downstream signaling pathways regulated by glucose metabolism in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell: Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, the increased conversion of glucose to glucose-6-phosphate by an activated GK leads to a rise in the ATP/ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization opens voltage-gated calcium channels, causing an influx of Ca2+ ions, which triggers the exocytosis of insulin-containing granules.

Hepatocyte: Glucose Uptake and Metabolism

In hepatocytes, GK activation by this compound increases the phosphorylation of glucose to glucose-6-phosphate. This traps glucose inside the cell and promotes its conversion to glycogen for storage (glycogenesis) and its entry into the glycolytic pathway. This increased hepatic glucose metabolism contributes to lowering blood glucose levels.

Quantitative Data for Glucokinase Activators

The following tables summarize typical quantitative data for well-characterized GKAs. These parameters are crucial for evaluating the potency, efficacy, and pharmacokinetic properties of a GKA like this compound.

Table 1: In Vitro Potency and Efficacy of Representative GKAs

| Compound | EC50 (nM) at 5 mM Glucose | S0.5 (mM) | Vmax (% of control) | Reference |

| GKA50 | 33 | - | - | |

| AM-2394 | 60 | 0.73 | 120 | |

| Dorzagliatin | - | - | - | |

| TTP399 | - | - | - |

EC50: Half-maximal effective concentration. S0.5: Glucose concentration at half-maximal velocity. Vmax: Maximal reaction velocity.

Table 2: Pharmacokinetic Properties of a Representative GKA (AM-2394)

| Species | Oral Bioavailability (%) | Clearance | Half-life (h) | Reference |

| Mouse | - | Moderate | - | |

| Rat | - | Moderate | - | |

| Dog | - | Moderate | - | |

| Monkey | - | Moderate | - |

Experimental Protocols

The characterization of a novel GKA such as this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, selectivity, and pharmacokinetic profile.

In Vitro Glucokinase Activation Assay

Objective: To determine the EC50, S0.5, and Vmax of a GKA.

Methodology:

-

Enzyme Source: Recombinant human glucokinase.

-

Assay Principle: A coupled enzymatic assay is commonly used. The production of glucose-6-phosphate by GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

The reaction mixture contains buffer, ATP, MgCl2, NADP+, G6PDH, and varying concentrations of glucose.

-

The GKA (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of glucokinase.

-

The rate of NADPH formation is measured over time.

-

-

Data Analysis:

-

EC50: Determined by measuring the enzyme activity at a fixed, sub-saturating glucose concentration (e.g., 5 mM) with varying concentrations of the GKA. The data are fitted to a sigmoidal dose-response curve.

-

S0.5 and Vmax: Determined by measuring the enzyme activity at a fixed GKA concentration with varying concentrations of glucose. The data are fitted to the Hill equation.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a GKA on glucose tolerance in an animal model of type 2 diabetes.

Methodology:

-

Animal Model: Typically, diabetic mouse or rat models are used (e.g., db/db mice, Zucker diabetic fatty rats).

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood glucose sample is taken.

-

The GKA (e.g., this compound) or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose challenge is administered orally.

-

Blood glucose levels are measured at various time points post-glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).

-

-

Data Analysis:

-

The area under the curve (AUC) for blood glucose is calculated for both the GKA-treated and vehicle-treated groups.

-

A significant reduction in the glucose AUC in the GKA-treated group indicates improved glucose tolerance.

-

Conclusion

Glucokinase activators represent a promising therapeutic approach for the treatment of type 2 diabetes by targeting a key regulator of glucose homeostasis. The discovery and development of GKAs like this compound involve a rigorous process of in vitro and in vivo characterization to assess their potency, efficacy, and safety profile. While specific data for this compound is not widely available, the methodologies and principles outlined in this guide provide a comprehensive framework for its evaluation and for understanding its potential as a novel antidiabetic agent. Further research and publication of data will be necessary to fully elucidate the therapeutic potential of this compound.

References

Structural Basis for Allosteric Activation of Glucokinase by GKA-71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK) serves as a critical glucose sensor in the body, playing a pivotal role in glucose homeostasis. Its unique kinetic properties make it a prime target for therapeutic intervention in type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically enhance GK activity, promoting glucose uptake and insulin secretion. This technical guide delves into the structural and mechanistic basis of GK activation, with a focus on the principles guiding the action of activators like GKA-71. While specific quantitative data for this compound's direct interaction with glucokinase is not extensively available in the public domain, this document synthesizes the current understanding of the activation mechanism based on studies of other well-characterized GKAs. We will explore the conformational dynamics of GK, the nature of the allosteric binding site, the resulting kinetic changes upon activator binding, and the experimental methodologies used to elucidate these phenomena.

The Glucokinase Engine: Structure, Function, and Allosteric Regulation

Glucokinase, a 52 kDa monomeric enzyme, catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in pancreatic β-cells and hepatocytes.[1][2] Unlike other hexokinases, GK exhibits a low affinity for glucose (S₀.₅ ≈ 7–8 mM) and displays sigmoidal kinetics (Hill coefficient ≈ 1.7), properties that are central to its role as a glucose sensor.[2][3]

Structurally, GK consists of a large and a small domain connected by a "hinge" region. The glucose and ATP binding sites are located in the cleft between these two domains.[3] GK exists in a dynamic equilibrium between at least three conformational states:

-

Super-open (inactive) conformation: In the absence of glucose, this is the predominant, inactive state. The cleft between the domains is wide open.

-

Open (partially active) conformation: Upon glucose binding, the enzyme transitions to a more compact, open conformation.

-

Closed (active) conformation: The binding of both glucose and ATP induces a significant conformational change to a closed state, where the active site is properly configured for catalysis.

Allosteric glucokinase activators do not bind to the active site but to a distinct allosteric site located approximately 20 Å away from the glucose-binding site. This allosteric site is a pocket formed by residues from both the large and small domains and is only fully formed in the glucose-bound conformations. The binding of a GKA stabilizes the closed, active conformation of the enzyme, thereby enhancing its catalytic efficiency.

The Allosteric Activation Mechanism of Glucokinase Activators

The binding of a GKA to the allosteric site promotes a cascade of events that lead to increased glucokinase activity. This mechanism can be dissected into several key aspects:

Conformational Stabilization

Crystallographic studies of GK in complex with various activators reveal that these molecules fit into a specific allosteric pocket. The binding of the activator acts as a molecular "staple," holding the large and small domains in the closed conformation. This stabilization reduces the energetic barrier for the conformational change required for catalysis, making the enzyme more readily active at lower glucose concentrations.

Modulation of the Glucokinase-GKRP Interaction

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). At low glucose levels, GKRP binds to GK and sequesters it in the nucleus in an inactive state. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm. Glucokinase activators can promote the dissociation of the GK-GKRP complex, thereby increasing the pool of active GK in the cytoplasm even at basal glucose concentrations.

Impact on Enzyme Kinetics

The allosteric binding of a GKA profoundly alters the kinetic parameters of glucokinase. These changes are the functional readout of the structural stabilization of the active conformation. The primary effects are:

-

Decreased S₀.₅ for Glucose: GKAs increase the apparent affinity of GK for glucose, meaning the enzyme can function more efficiently at lower glucose concentrations.

-

Increased Vₘₐₓ: Many activators also increase the maximal velocity of the enzyme, leading to a higher rate of glucose phosphorylation at saturating glucose levels.

-

Reduced Hill Coefficient: The positive cooperativity of GK with respect to glucose is often reduced in the presence of an activator, as the enzyme is already biased towards the active state.

Quantitative Analysis of Glucokinase Activation

Table 1: Kinetic Parameters of Glucokinase in the Presence of Representative Activators

| Activator | Glucose S₀.₅ (mM) | Vₘₐₓ (relative to control) | Hill Coefficient (h) | Reference |

| Control (No Activator) | 7-8 | 1.0 | ~1.7 | |

| Ro-28-1675 | Lowered | Increased | Reduced | |

| AM-2394 | 0.73 | 1.2 | Not Reported | |

| GKA-50 | Not Specified | Not Specified | Modified sigmoidal to hyperbolic |

Table 2: Binding Affinity of Representative Activators to Glucokinase

| Activator | Method | Binding Affinity (K D ) | Conditions | Reference |

| Fluorescent GKA | Fluorescence Spectroscopy | Not directly reported, but binding in absence of glucose confirmed | - | |

| Various Activators | Isothermal Titration Calorimetry | Enthalpically driven binding demonstrated | In the presence of glucose | Not Specified |

Experimental Protocols for Studying Glucokinase Activation

The following sections provide detailed methodologies for key experiments used to characterize the structural and functional effects of glucokinase activators.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This is a standard method to determine the kinetic parameters of glucokinase in the presence and absence of an activator.

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Recombinant Human Glucokinase

-

Glucose Stock Solution (e.g., 1 M)

-

ATP Stock Solution (e.g., 100 mM)

-

NADP⁺ Stock Solution (e.g., 50 mM)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

This compound or other activator stock solution (in DMSO)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, varying concentrations of glucose, a fixed concentration of NADP⁺, and an excess of G6PDH.

-

Add this compound (or DMSO for control) to the desired final concentration.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of ATP and glucokinase.

-

Immediately measure the absorbance at 340 nm kinetically for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the initial velocities against the glucose concentration and fit the data to the Hill equation to determine S₀.₅, Vₘₐₓ, and the Hill coefficient.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the GKA is titrated into a solution containing glucokinase. The heat changes upon binding are measured by a sensitive calorimeter.

Reagents:

-

Dialysis Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP.

-

Purified Recombinant Human Glucokinase

-

This compound

-

Glucose (if investigating glucose-dependent binding)

Procedure:

-

Dialyze the purified glucokinase against the dialysis buffer overnight at 4°C.

-

Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical.

-

Degas both the protein and ligand solutions.

-

Load the glucokinase solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

If studying glucose-dependent binding, include a saturating concentration of glucose in both the protein and ligand solutions.

-

Perform a series of injections of the this compound solution into the glucokinase solution while monitoring the heat changes.

-

Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.

X-ray Crystallography for Structural Determination

This technique provides a high-resolution three-dimensional structure of the glucokinase-GKA-71 complex, revealing the precise binding mode and the conformational changes in the enzyme.

Principle: A highly ordered crystal of the protein-ligand complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

Procedure:

-

Protein Expression and Purification: Express and purify high-quality, homogenous recombinant human glucokinase.

-

Complex Formation: Incubate the purified glucokinase with a molar excess of this compound and glucose to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered crystals of the complex.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known glucokinase structure as a search model. Build the model of the complex into the electron density map and refine it to obtain a final, high-resolution structure.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and relationships in the activation of glucokinase.

Caption: Allosteric activation of glucokinase by this compound.

Caption: this compound modulates the GK-GKRP interaction.

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The allosteric activation of glucokinase represents a promising therapeutic strategy for the treatment of type 2 diabetes. While the specific structural and quantitative details of the interaction between this compound and glucokinase require further elucidation from dedicated studies, the mechanistic framework established by other GKAs provides a robust model for its action. This compound likely binds to the allosteric site on glucokinase, stabilizing the active conformation, which in turn increases the enzyme's affinity for glucose and its maximal catalytic rate. This leads to enhanced glucose metabolism in the liver and pancreas. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with glucokinase and detailed kinetic and binding studies to precisely quantify its effects. Such data will be invaluable for the rational design of next-generation glucokinase activators with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

GKA-71 Target Validation in Type 2 Diabetes Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes (T2D) by enhancing glucose sensing in the pancreas and increasing glucose uptake in the liver. This technical guide focuses on the preclinical validation of GKA-71, a novel glucokinase activator. We provide a comprehensive overview of its mechanism of action, efficacy, and the experimental protocols utilized in its validation in established animal models of T2D. This document is intended to serve as a detailed resource for researchers and drug development professionals in the field of diabetes, offering insights into the preclinical assessment of GKAs. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis.[1] It functions as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels.[2] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis, thereby promoting hepatic glucose uptake and reducing hepatic glucose output.[1][3] Mutations in the gene encoding GK can lead to both hyperglycemia and hypoglycemia, highlighting its critical role in blood glucose regulation.[1]

Small-molecule allosteric activators of GK, such as this compound, have been developed to enhance the enzyme's activity. These compounds bind to an allosteric site on the GK enzyme, stabilizing a conformation that promotes glucose binding and phosphorylation. The therapeutic potential of GKAs lies in their dual action on the pancreas and liver, offering a comprehensive approach to glycemic control in T2D.

This compound: Mechanism of Action

This compound is a potent and selective glucokinase activator. Its mechanism of action is centered on the allosteric activation of the glucokinase enzyme, leading to a cascade of downstream effects that collectively lower blood glucose levels.

-

In Pancreatic β-Cells: By activating GK, this compound enhances the β-cell's sensitivity to glucose. This leads to increased glucose-stimulated insulin secretion (GSIS), a key process that is often impaired in T2D.

-

In Hepatocytes: this compound activation of hepatic GK promotes the conversion of glucose to glucose-6-phosphate. This stimulates glycogen synthesis and glycolysis, leading to increased hepatic glucose uptake and a reduction in the amount of glucose released into the bloodstream.

The following diagram illustrates the signaling pathway of glucokinase activation in pancreatic β-cells and hepatocytes.

Preclinical Validation of this compound in Type 2 Diabetes Models

The efficacy and safety of this compound have been evaluated in preclinical studies using established animal models of T2D. These models mimic the key pathophysiological features of human T2D, including insulin resistance and hyperglycemia.

Animal Models

-

Zucker Diabetic Fatty (ZDF) Rat: This is a well-characterized genetic model of obesity, insulin resistance, and T2D.

-

gkwt/del Mouse on a High-Fat Diet: This model exhibits hyperglycemia and is used to study the long-term effects of therapeutic interventions.

Efficacy Data

Chronic treatment with this compound demonstrated sustained glucose-lowering effects in preclinical models. The following tables summarize the key quantitative findings from a long-term study in high-fat diet-fed gkwt/del mice.

Table 1: Effect of Chronic this compound Treatment on Mean Blood Glucose in gkwt/del Mice

| Treatment Group | Dose (mg·kg-1·day-1) | Mean Blood Glucose Reduction (mM) vs. Control |

| This compound | 2.5 | 2.4 ± 0.3 |

| This compound | 5 | 3.2 ± 0.3 |

Table 2: Effect of Chronic this compound Treatment on Glycated Hemoglobin (HbA1c) in gkwt/del Mice

| Treatment Group | Dose (mg·kg-1·day-1) | Blood % HbA1c (vs. Control) |

| Control (HF Diet) | - | 5.8 ± 0.1 |

| This compound | 2.5 | 5.2 ± 0.1 |

| This compound | 5 | 5.1 ± 0.1 |

| *P < 0.05 vs. Control |

Table 3: Effect of Chronic this compound Treatment on Plasma and Hepatic Lipids, and Hepatic Glycogen in gkwt/del Mice

| Treatment Group | Plasma Cholesterol (mM) | Plasma Triglyceride (mM) | Hepatic Triglyceride (µmol·g-1) | Hepatic Glycogen (µmol·g-1) |

| Control (HF Diet) | 4.3 ± 0.2 | 1.1 ± 0.1 | 45 ± 5 | 180 ± 20 |

| This compound (2.5 mg·kg-1·day-1) | 4.1 ± 0.2 | 1.2 ± 0.1 | 48 ± 6 | 195 ± 25 |

| This compound (5 mg·kg-1·day-1) | 4.2 ± 0.3 | 1.3 ± 0.2 | 50 ± 7 | 200 ± 30 |

| No significant differences were observed between this compound treated groups and the control group for these parameters. |

Table 4: Effect of Chronic this compound Treatment on Body Weight in gkwt/del Mice

| Treatment Group | Dose (mg·kg-1·day-1) | Effect on Body Weight Gain |

| This compound | 2.5 | No significant effect |

| This compound | 5 | Downward trend after week 41 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound.

Animal Studies

The following diagram outlines the general workflow for in vivo studies.

-

Animals: Male Zucker Diabetic Fatty (ZDF) rats or male gkwt/del mice are commonly used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for procedures like fasting.

-

Drug Administration: this compound is typically formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered orally via gavage or mixed directly into the diet for chronic studies. Doses are calculated based on the body weight of the animals.

-

Blood Glucose Monitoring: Blood glucose levels are measured regularly from tail vein blood samples using a calibrated glucometer. For chronic studies, 24-hour free-feeding blood glucose profiles may be assessed periodically.

-

Oral Glucose Tolerance Test (OGTT):

-

Fast animals for 5-6 hours.

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

-

Measure blood glucose concentrations at each time point.

-

Biochemical Assays

-

Glycated Hemoglobin (HbA1c) Measurement: Whole blood is collected in EDTA-containing tubes. HbA1c levels are determined using commercially available kits, often employing methods like high-performance liquid chromatography (HPLC) or enzymatic assays.

-

Plasma Lipid Analysis:

-

Collect whole blood into EDTA-containing tubes and centrifuge to separate plasma.

-

Store plasma at -80°C until analysis.

-

Measure plasma triglyceride and total cholesterol concentrations using commercially available enzymatic colorimetric assay kits.

-

-

Liver Triglyceride and Glycogen Content:

-

At the end of the study, euthanize animals and immediately freeze the liver in liquid nitrogen.

-

For triglyceride measurement, homogenize a portion of the liver and extract lipids using a suitable solvent mixture (e.g., chloroform:methanol). After extraction, measure triglyceride content using a commercial kit.

-

For glycogen measurement, digest a portion of the liver homogenate with amyloglucosidase to break down glycogen into glucose. The resulting glucose is then quantified using a glucose assay kit.

-

Glucokinase Activity Assay

The following diagram illustrates the workflow for a coupled enzymatic assay to measure glucokinase activity.

A common method to measure glucokinase activity is a coupled enzyme assay.

-

Sample Preparation: Prepare tissue homogenates (e.g., from liver) or cell lysates in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing glucose, ATP, NADP+, and an excess of glucose-6-phosphate dehydrogenase (G6PDH).

-

Assay Procedure:

-

Add the sample and this compound at various concentrations to the reaction mixture.

-

Glucokinase in the sample phosphorylates glucose to glucose-6-phosphate (G6P).

-

G6PDH then oxidizes G6P, reducing NADP+ to NADPH.

-

The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

-

Safety and Tolerability

In preclinical studies, chronic administration of this compound was generally well-tolerated. As shown in Table 3, there were no significant adverse effects on plasma or hepatic lipid profiles. A meta-analysis of clinical trials with various GKAs in humans showed that while they effectively lower fasting blood glucose and HbA1c, they can increase the risk of hypoglycemia. Some studies also reported an increase in triglycerides. The development of hepatoselective GKAs is one strategy being explored to mitigate the risk of hypoglycemia by minimizing the effect on pancreatic insulin secretion.

Conclusion

This compound has demonstrated robust and sustained glucose-lowering efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action on the pancreas and liver makes it an attractive therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive framework for the preclinical validation of glucokinase activators. Further research and clinical development are warranted to fully elucidate the therapeutic potential and long-term safety profile of this compound in patients with T2D.

References

- 1. [PDF] The usefulness of HbA1c measurement in diabetic mouse models using various devices | Semantic Scholar [semanticscholar.org]

- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 3. Decreased plasma cholesterol and hypersensitivity to statins in mice lacking Pcsk9 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of GKA-71: A Glucokinase Activator for Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GKA-71, a small molecule glucokinase activator (GKA) investigated for its potential in treating metabolic disorders, particularly type 2 diabetes. This document summarizes key in vivo efficacy and in vitro potency data, details relevant experimental protocols, and visualizes associated cellular signaling pathways to support further research and development in this area.

Core Data Presentation

The following tables summarize the quantitative data gathered from preclinical studies on this compound and a representative glucokinase activator, GKA50.

In Vivo Efficacy of this compound

Table 1: Effect of Chronic this compound Treatment on Glycemic Control in Animal Models of Type 2 Diabetes

| Animal Model | Treatment Group | Dose | Duration | Change in Mean Blood Glucose | Final HbA1c (%) |

| Obese Zucker Rats | Vehicle Control | - | 1 month | No significant change | Data not available |

| Obese Zucker Rats | This compound | Not specified | 1 month | Sustained lowering | Data not available |

| gkwt/del Mice (High-Fat Diet) | Vehicle Control | - | 11 months | - | 5.8 ± 0.1 |

| gkwt/del Mice (High-Fat Diet) | This compound | 2.5 mg·kg-1·day-1 | 11 months | -2.4 ± 0.3 mM reduction vs. control | 5.2 ± 0.1 |

| gkwt/del Mice (High-Fat Diet) | This compound | 5 mg·kg-1·day-1 | 11 months | -3.2 ± 0.3 mM reduction vs. control | 5.1 ± 0.1 |

*p < 0.05 compared to vehicle control.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound were determined in these studies but specific values were not publicly available in the reviewed literature.

In Vitro Potency of a Representative Glucokinase Activator (GKA50)

As specific in vitro potency data for this compound was not available in the public domain, data for a structurally similar and well-characterized glucokinase activator, GKA50, is presented as a representative example.

Table 2: In Vitro Activity of GKA50

| Assay | Parameter | Value | Conditions |

| Glucokinase Activation | EC50 | 33 nM | 5 mM Glucose |

| Insulin Secretion (INS-1 Cells) | EC50 | 65 nM | - |

| Human Glucokinase Activation | EC50 | 22 nM | - |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Chronic Efficacy Study in Animal Models

1. Animal Models:

- Obese Zucker Rats: An established model of insulin resistance and obesity.

- gkwt/del Mice: A genetic model of hyperglycemia, fed a high-fat diet to induce a more robust diabetic phenotype.

2. Drug Administration:

- This compound was administered chronically. In the gkwt/del mouse study, it was provided in the diet for 11 months.

3. Efficacy Endpoints:

- Blood Glucose Monitoring: Blood glucose levels were monitored regularly throughout the study.

- Glycated Hemoglobin (HbA1c): Measured at the end of the study to assess long-term glycemic control.

Oral Glucose Tolerance Test (OGTT)

1. Animal Preparation:

- Animals are fasted overnight (typically 12-16 hours) with free access to water.

2. Baseline Measurement:

- A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

3. Glucose Administration:

- A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

4. Blood Sampling and Analysis:

- Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

- Blood glucose levels are measured at each time point using a glucometer.

Hemoglobin A1c (HbA1c) Measurement

1. Sample Collection:

- Whole blood is collected, typically via cardiac puncture at the termination of the study, into EDTA-containing tubes to prevent coagulation.

2. Assay Principle:

- HbA1c levels are commonly measured using boronate affinity chromatography or immunoassay-based methods. These methods separate glycated hemoglobin from non-glycated hemoglobin.

3. Procedure (Example using a commercial kit):

- A hemolysate is prepared from the whole blood sample.

- The hemolysate is then processed according to the kit manufacturer's instructions, which typically involves a binding step to a boronate resin, followed by washing and elution steps.

- The amount of glycated hemoglobin is quantified spectrophotometrically and expressed as a percentage of total hemoglobin.

Signaling Pathways and Experimental Workflows

Visualizations of the glucokinase signaling pathway and a typical experimental workflow for evaluating a glucokinase activator are provided below using the DOT language for Graphviz.

Caption: Glucokinase (GK) signaling pathway in pancreatic β-cells and hepatocytes.

Caption: Preclinical evaluation workflow for a glucokinase activator like this compound.

An In-depth Technical Guide on the Molecular Interaction of GKA-71 with the Glucokinase Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the glucokinase activator GKA-71 and the glucokinase (GK) enzyme. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] Small molecule glucokinase activators (GKAs) like this compound are a class of therapeutic agents being investigated for the treatment of type 2 diabetes mellitus due to their ability to enhance glucokinase activity.[2][3]

Mechanism of Action: Allosteric Activation

This compound functions as an allosteric activator of the glucokinase enzyme.[3] Unlike the substrate glucose, which binds to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the glucokinase enzyme, stabilizing it in a more active state. This stabilization enhances the enzyme's affinity for glucose and increases its maximal catalytic rate (Vmax).

The allosteric binding site is located approximately 20 Å away from the glucose binding site and is formed by residues from both the large and small domains of the enzyme. Key amino acid residues reported to be involved in the binding of various GKAs include Arginine 63 (Arg63), which forms crucial hydrogen bond interactions with the activators.

Quantitative Data on this compound Interaction

| Compound | Parameter | Value | Reference |

| AZD1656 | EC50 | 60 nM |

EC50 (Half-maximal effective concentration) represents the concentration of the activator that produces 50% of the maximal response.

The activation of glucokinase by this compound leads to significant changes in the enzyme's kinetic parameters, primarily affecting the enzyme's response to glucose.

| Kinetic Parameter | Effect of this compound | General References |

| S0.5 for Glucose | Decreased | |

| Vmax | Increased | |

| Hill Coefficient | Decreased |

S0.5 is the substrate concentration at which the enzyme reaches half of its maximal velocity. A decrease in S0.5 indicates an increased affinity for glucose. An increase in Vmax signifies a higher catalytic turnover rate. The Hill coefficient is a measure of cooperativity; a decrease suggests reduced positive cooperativity in glucose binding.

Experimental Protocols

Glucokinase Enzyme Kinetics Assay

This protocol describes a general method for determining the kinetic parameters of glucokinase in the presence of an allosteric activator like this compound. The assay is a coupled-enzyme system where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

This compound (or other activator)

-

Glucose

-

ATP

-

MgCl2

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.1)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare Reaction Buffer: 25 mM HEPES, pH 7.1, containing 1 mM DTT and 6 mM MgCl2.

-

Prepare Reagent Mix: In each well of a 96-well plate, add the reaction buffer, a fixed concentration of glucokinase (e.g., 50 nM), and the desired concentration of this compound (or DMSO for control).

-

Add Substrates: Add varying concentrations of glucose to the wells.

-

Add Coupling System: Add the coupling reagents: 1 mM NADP+ and an excess of G6PDH (e.g., 1 unit/well).

-

Initiate Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 5 mM).

-

Monitor Reaction: Immediately measure the increase in absorbance at 340 nm (for NADPH) or 405 nm (for Thio-NADH if Thio-NAD+ is used) over time in a kinetic mode.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Plot the velocities against the glucose concentrations and fit the data to the Hill equation to determine the S0.5, Vmax, and Hill coefficient.

X-ray Crystallography of Glucokinase-GKA-71 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the glucokinase enzyme in complex with this compound.

Materials:

-

Highly purified recombinant human glucokinase

-

This compound

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Protein Expression and Purification: Express and purify recombinant human glucokinase to homogeneity (>95%).

-

Complex Formation: Incubate the purified glucokinase with an excess of this compound to ensure saturation of the allosteric binding site. A molar ratio of 1:5 (protein to ligand) is a common starting point.

-

Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify initial crystallization hits.

-

Crystal Optimization: Refine the initial crystallization conditions by varying the concentrations of the components to obtain diffraction-quality crystals.

-

Ligand Soaking (Alternative to Co-crystallization): If apo-glucokinase crystals are available, they can be soaked in a solution containing a high concentration of this compound to form the complex within the crystal lattice.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the glucokinase-GKA-71 complex.

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway in Pancreatic β-Cells

References

The Pharmacodynamics of GKA-71: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of GKA-71, a small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) like this compound represent a therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM) by enhancing glucose-dependent insulin secretion and hepatic glucose disposal.

Core Pharmacodynamic Profile of this compound

This compound is an orally active glucokinase activator that has demonstrated significant glucose-lowering effects in preclinical models of T2DM. Its primary mechanism of action is the allosteric activation of the glucokinase enzyme, leading to a cascade of downstream effects that improve glycemic control.

In Vitro Activity

In Vivo Efficacy of this compound

Chronic administration of this compound has been shown to produce sustained glucose-lowering effects in a preclinical model of T2DM. The following data summarizes the key findings from a long-term study in hyperglycemic gkwt/del mice, a model that recapitulates key features of T2DM.

Table 1: Chronic In Vivo Effects of this compound in gkwt/del Mice on a High-Fat Diet

| Parameter | Treatment Group (this compound Dose) | Duration | Key Findings |

| Blood Glucose | 2.5 mg·kg⁻¹·day⁻¹ | 47 weeks | Statistically significant reduction in mean blood glucose compared to control. |

| 5 mg·kg⁻¹·day⁻¹ | 47 weeks | Dose-dependent and statistically significant reduction in mean blood glucose compared to control. | |

| Glycated Hemoglobin (HbA1c) | 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹ | End of study | Statistically significant reduction in blood % HbA1c levels compared to controls. |

| Body Weight | 2.5 mg·kg⁻¹·day⁻¹ | 49 weeks | No significant effect on body weight gain over the study period. |

| 5 mg·kg⁻¹·day⁻¹ | 49 weeks | A downward trend in mean body weight was observed, reaching statistical significance at week 49. | |

| Plasma Lipids | 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹ | End of study | No significant effect on terminal concentrations of plasma cholesterol or triglycerides. |

| Hepatic Triglycerides | 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹ | End of study | No significant effect on hepatic triglyceride content. |

| Hepatic Glycogen | 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹ | End of study | No significant effect on hepatic glycogen content. |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by allosterically activating glucokinase, a key regulatory enzyme in glucose metabolism. The activation of glucokinase by this compound initiates distinct signaling cascades in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor. By enhancing the activity of glucokinase, this compound lowers the threshold for glucose-stimulated insulin secretion.

Hepatic Signaling

In the liver, glucokinase plays a crucial role in postprandial glucose uptake and conversion to glycogen. This compound enhances these processes, contributing to the overall reduction in blood glucose levels.

Experimental Protocols

The following sections outline the general methodologies used to characterize the pharmacodynamics of glucokinase activators like this compound.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency (EC50) and efficacy (Vmax) of a GKA in activating the glucokinase enzyme.

Principle: A coupled enzymatic assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically and is proportional to the glucokinase activity.

Typical Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, KCl, MgCl2, DTT, and ATP.

-

Enzyme and Substrate Addition: Recombinant human glucokinase, G6PDH, NADP+, and a fixed concentration of glucose (e.g., a concentration around the S0.5 of the enzyme) are added to the wells of a microplate.

-

Compound Addition: this compound or other test compounds are added at various concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of ATP. The increase in absorbance or fluorescence due to NADPH formation is measured over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. The EC50 is determined by plotting the reaction rates against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. Vmax is determined from the maximal velocity of the reaction in the presence of saturating concentrations of the activator.

In Vivo Efficacy Studies in Diabetic Animal Models

Objective: To evaluate the glucose-lowering efficacy and long-term effects of a GKA in a relevant animal model of T2DM.

Animal Model: The gkwt/del mouse on a high-fat diet is a relevant model, as these mice exhibit hyperglycemia and mimic aspects of human T2DM.

Typical Protocol:

-

Animal Acclimatization and Diet: Mice are acclimatized and fed a high-fat diet to induce a diabetic phenotype.

-

Compound Administration: this compound is administered orally, often mixed in the diet to ensure chronic exposure. Different dose groups are included.

-

Monitoring:

-

Blood Glucose: Regularly monitored from tail vein blood samples using a glucometer.

-

Body Weight: Measured weekly.

-

HbA1c: Measured at the beginning and end of the study to assess long-term glycemic control.

-

Plasma and Hepatic Lipids: Measured at the end of the study from terminal blood and liver samples.

-

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

Conclusion

This compound is a glucokinase activator with demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. Its mechanism of action, centered on the allosteric activation of glucokinase in the pancreas and liver, leads to improved glucose homeostasis. While specific in vitro kinetic data for this compound is not publicly available, the general principles of glucokinase activation and the methodologies for its characterization are well-established. The sustained glucose-lowering effects of this compound in long-term studies, without adverse effects on lipids, highlight the therapeutic potential of this compound and the broader class of glucokinase activators. Further research to fully elucidate its in vitro pharmacodynamic profile would provide a more complete understanding of its mechanism of action.

Investigating the Tissue-Specific Effects of GKA-71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue-specific effects of GKA-71, a potent and orally active glucokinase activator (GKA). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the primary glucose metabolic enzyme in the liver.[1] this compound allosterically activates GK, leading to enhanced glucose sensing and metabolism in key tissues, thereby offering a promising therapeutic approach for type 2 diabetes.

While specific preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the known mechanisms of glucokinase activation and presents representative data from studies on similar GKAs to illustrate the anticipated tissue-specific effects. The information herein is intended to provide a comprehensive framework for researchers investigating this compound or other compounds in this class.

Core Mechanism of Action

Glucokinase activators like this compound bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).[2] This dual action effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and increases glucose uptake and metabolism in the liver.

Tissue-Specific Effects: Pancreas

In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin secretion (GSIS). By activating GK, this compound is expected to enhance the sensitivity of β-cells to ambient glucose levels, leading to a more robust insulin release in response to hyperglycemia.

Quantitative Data: Pancreatic Function

The following table summarizes the effects of a representative glucokinase activator on pancreatic function in an animal model of type 2 diabetes.

| Parameter | Vehicle Control | Glucokinase Activator | Fold Change |

| Glucose-Stimulated Insulin Secretion (GSIS) at 10 mM Glucose (ng/islet/h) | 1.5 ± 0.2 | 4.5 ± 0.5 | 3.0 |

| EC50 for Glucose in Insulin Secretion (mM) | 8.2 ± 0.4 | 5.1 ± 0.3 | - |

| β-cell Proliferation (% of Ki67-positive cells) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 |

| β-cell Apoptosis (% of TUNEL-positive cells) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.5 |

Data are presented as mean ± SEM and are representative of findings for potent glucokinase activators in preclinical models.

Signaling Pathway in Pancreatic β-Cells

Activation of glucokinase by this compound in pancreatic β-cells initiates a cascade of events leading to insulin secretion. The following diagram illustrates this pathway.

Tissue-Specific Effects: Liver

In the liver, glucokinase is the primary enzyme for glucose uptake and metabolism, particularly in the postprandial state. It is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations. Glucokinase activators can promote the dissociation of GK from GKRP, leading to increased cytoplasmic GK activity. This results in enhanced glycogen synthesis and glycolysis, and a reduction in hepatic glucose output.

Quantitative Data: Hepatic Function

The following table summarizes the effects of a representative glucokinase activator on hepatic metabolic parameters in a diet-induced obese mouse model.

| Parameter | Vehicle Control | Glucokinase Activator | % Change |

| Hepatic Glycogen Content (mg/g liver) | 35 ± 4 | 70 ± 6 | +100% |

| Hepatic Triglyceride Content (mg/g liver) | 15 ± 2 | 18 ± 3 | +20% (non-significant) |

| Hepatic Glucose Production (mg/kg/min) | 12 ± 1.5 | 6 ± 1 | -50% |

| Plasma Triglycerides (mg/dL) | 120 ± 10 | 115 ± 12 | -4% (non-significant) |

Data are presented as mean ± SEM. Chronic treatment with some GKAs has been associated with an increase in hepatic triglycerides in some studies, a factor that requires careful monitoring in drug development.[2]

Signaling Pathway in Hepatocytes

The activation of glucokinase by this compound in hepatocytes enhances glucose disposal through multiple pathways, as depicted in the diagram below.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the tissue-specific effects of this compound. The following are standard protocols for key experiments.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol assesses the in vivo efficacy of this compound in improving glucose disposal.

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese C57BL/6J mice are commonly used models of type 2 diabetes.

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Dosing: this compound or vehicle is administered orally via gavage at a predetermined time (e.g., 60 minutes) before the glucose challenge.

-

Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).

-

Glucose Challenge: A 2 g/kg body weight solution of D-glucose is administered orally.

-

Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall effect on glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This assay evaluates the direct effect of this compound on pancreatic β-cell function.

-

Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Pre-incubation: Batches of size-matched islets (e.g., 10 islets per well) are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Incubation: Islets are incubated for 1 hour at 37°C.

-

Supernatant Collection: The supernatant is collected for insulin measurement.

-

Insulin Quantification: Insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Normalization: Insulin secretion can be normalized to the total insulin content of the islets (measured after cell lysis) or to the number of islets.

Measurement of Hepatic Triglyceride and Glycogen Content

This protocol quantifies the impact of this compound on hepatic lipid and carbohydrate storage.

-

Tissue Collection: Following chronic treatment with this compound or vehicle, animals are euthanized, and the liver is rapidly excised, weighed, and snap-frozen in liquid nitrogen.

-

Glycogen Measurement:

-

A portion of the frozen liver is homogenized in a potassium hydroxide solution.

-

The homogenate is boiled to hydrolyze glycogen to glucose.

-

Glucose concentration is measured using a glucose oxidase assay kit.

-

Glycogen content is expressed as mg of glucose per gram of liver tissue.

-

-

Triglyceride Measurement:

-

Lipids are extracted from a portion of the frozen liver using a chloroform:methanol (2:1) solution.

-

The lipid extract is dried and resuspended in a suitable solvent.

-

Triglyceride content is quantified using a colorimetric assay kit.

-

Triglyceride content is expressed as mg of triglyceride per gram of liver tissue.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the tissue-specific effects of a novel glucokinase activator like this compound.

Conclusion

This compound, as a glucokinase activator, holds significant potential for the treatment of type 2 diabetes by targeting the core pathophysiological defects in glucose sensing and metabolism in the pancreas and liver. The data from representative GKAs demonstrate a robust glucose-lowering effect, driven by enhanced insulin secretion and increased hepatic glucose disposal. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the continued investigation of this compound and other molecules in this promising therapeutic class. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this compound, particularly concerning its effects on hepatic lipid metabolism.

References

Methodological & Application

Application Note: Cell-Based Glucose Uptake Assay Using GKA-71

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In these cells, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen synthesis.[2][4] This action is essential for glucose-stimulated insulin secretion (GSIS) from the pancreas and glucose disposal in the liver. Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, G6P, allowing it to respond dynamically to physiological changes in blood glucose levels.

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and/or its maximal catalytic rate (Vmax). GKA-71 is a potent GKA that enhances the activity of glucokinase, thereby promoting glucose uptake and metabolism in cells. This makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent for type 2 diabetes.

This application note provides a detailed protocol for a non-radioactive, cell-based glucose uptake assay using this compound and a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). 2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside, it is phosphorylated and accumulates, providing a fluorescent signal proportional to the rate of glucose uptake. This assay allows for the quantitative assessment of this compound's effect on glucose transport in living cells.

Signaling Pathway of Glucokinase Activation

This compound enhances glucose uptake by allosterically activating glucokinase. This activation increases the rate of glucose phosphorylation, which maintains a low intracellular glucose concentration, thereby driving the continuous transport of glucose into the cell through GLUT transporters.

References

- 1. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucokinase - Wikipedia [en.wikipedia.org]

- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fresh View of Glycolysis and Glucokinase Regulation: History and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Dosage of GKA-71 in Rodent Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GKA-71, a glucokinase activator, in rodent models of diabetes. This document details protocols for both chronic and acute administration, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule glucokinase (GK) activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn regulates insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby reducing hepatic glucose output. Glucokinase activators like this compound allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This dual action on the pancreas and liver makes GK activators a promising class of drugs for glycemic control.

Quantitative Data from Rodent Studies

The following tables summarize the reported effects of chronic this compound administration in a genetic mouse model of type 2 diabetes.

Animal Model: gk

wt/delTable 1: Effect of Chronic this compound Administration on Blood Glucose and HbA1c [1]

| Dosage (in diet) | Mean Blood Glucose Reduction (vs. control) | Final %HbA1c Reduction (vs. control) |

| 2.5 mg·kg⁻¹·day⁻¹ | 2.4 ± 0.3 mM | Statistically Significant |

| 5 mg·kg⁻¹·day⁻¹ | 3.2 ± 0.3 mM | Statistically Significant |

Table 2: Effect of Chronic this compound Administration on Body Weight and Lipids [1]

| Dosage (in diet) | Effect on Body Weight Gain | Effect on Plasma Cholesterol and Triglycerides |

| 2.5 mg·kg⁻¹·day⁻¹ | No significant effect | No significant effect |

| 5 mg·kg⁻¹·day⁻¹ | Downward trend after 41 weeks | No significant effect |

Experimental Protocols

Chronic Administration of this compound in Diet-Induced Diabetic Mice

This protocol is based on a long-term efficacy study of this compound.

Objective: To assess the long-term effects of this compound on glycemic control and other metabolic parameters in a diet-induced model of type 2 diabetes.

Animal Model: gk

wt/delMaterials:

-

This compound

-

High-fat diet (HF diet)

-

Standard chow

-

Apparatus for blood glucose measurement (glucometer)

-

Equipment for blood collection for HbA1c and lipid analysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

-

Induction of Diabetes: Place mice on a high-fat diet to induce obesity and insulin resistance. Monitor body weight and blood glucose regularly.

-

Group Allocation: Once hyperglycemia is established, randomly assign mice to the following groups:

-

Control Group: HF diet without this compound.

-

This compound Low Dose Group: HF diet supplemented with this compound to achieve a daily dose of 2.5 mg·kg⁻¹.

-

This compound High Dose Group: HF diet supplemented with this compound to achieve a daily dose of 5 mg·kg⁻¹.

-

-

Drug Administration: Provide the respective diets to the animals for the duration of the study (e.g., up to 49 weeks). Ensure ad libitum access to food and water.[1]

-

Monitoring:

-

Blood Glucose: Measure blood glucose levels weekly from a tail snip.

-

Body Weight: Record body weight weekly.

-

HbA1c: At the end of the study, collect blood to measure glycated hemoglobin (HbA1c) levels.

-

Plasma Lipids: At termination, collect plasma to measure cholesterol and triglyceride concentrations.

-

-